molecular formula C14H18NO8P B8055921 SGPL1 fluorogenic substrate

SGPL1 fluorogenic substrate

Cat. No.: B8055921
M. Wt: 359.27 g/mol
InChI Key: XHAKPJBOPPIZOR-NWDGAFQWSA-N
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Description

SGPL1 fluorogenic substrate is a complex organic compound with a unique structure that includes an amino group, a hydroxy group, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SGPL1 fluorogenic substrate typically involves multiple steps. The initial step often includes the preparation of the chromenyl moiety, followed by the introduction of the amino and hydroxy groups. The final step involves the phosphorylation to obtain the dihydrogen phosphate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

SGPL1 fluorogenic substrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the phosphate group may result in a variety of functionalized derivatives .

Scientific Research Applications

SGPL1 fluorogenic substrate has several scientific research applications:

Mechanism of Action

The mechanism of action of SGPL1 fluorogenic substrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

SGPL1 fluorogenic substrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the chromenyl moiety, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

[(2S,3R)-2-amino-3-hydroxy-5-(2-oxochromen-7-yl)oxypentyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAKPJBOPPIZOR-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC[C@H]([C@H](COP(=O)(O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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